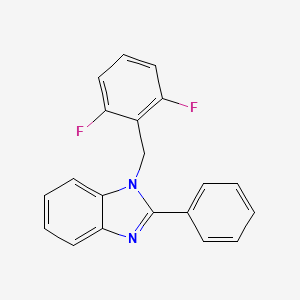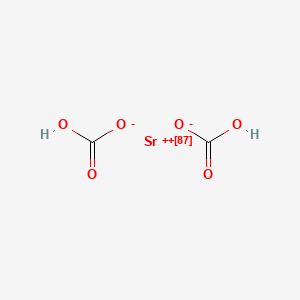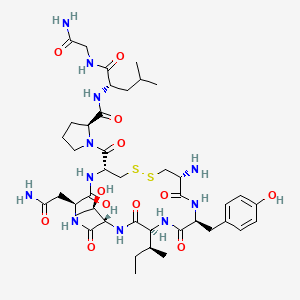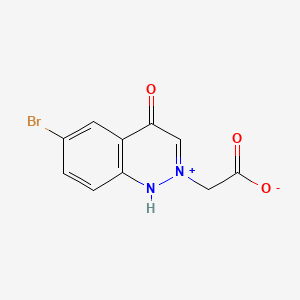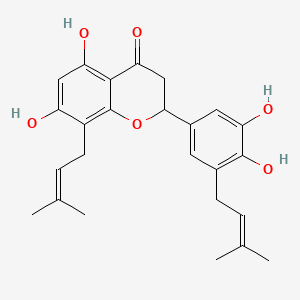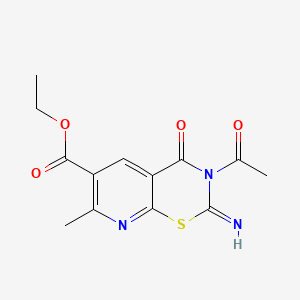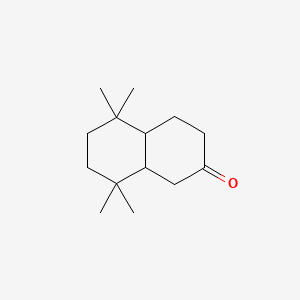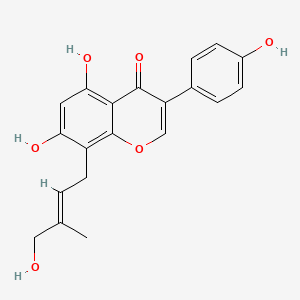
2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is a complex organic compound that features a thiazolidine ring fused with a dithiolane ring and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-1,3-dithiolane with ethyl bromoacetate to form an intermediate, which is then reacted with thiazolidine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of the dithiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the thiazolidine ring, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved dithiolane derivatives.
Substitution: Alkylated thiazolidine derivatives.
Applications De Recherche Scientifique
2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, which is involved in melanin production.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with molecular targets such as enzymes. For example, its inhibitory effect on tyrosinase is due to its ability to bind to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This binding is facilitated by the compound’s unique structural features, which allow it to fit into the enzyme’s active site and block its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-dithiolane: Shares the dithiolane ring but lacks the thiazolidine ring.
2-Phenyl-1,3-dithiane: Similar structure but with a dithiane ring instead of a dithiolane ring.
4-(1,3-Dithiolan-2-yl)phenol: Contains a dithiolane ring attached to a phenol group.
Uniqueness
2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is unique due to the combination of the thiazolidine and dithiolane rings, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
156000-22-5 |
|---|---|
Formule moléculaire |
C20H23NS3 |
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
2-phenyl-2-[2-(2-phenyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine |
InChI |
InChI=1S/C20H23NS3/c1-3-7-17(8-4-1)19(21-13-14-22-19)11-12-20(23-15-16-24-20)18-9-5-2-6-10-18/h1-10,21H,11-16H2 |
Clé InChI |
KKJPYXOFTLNARN-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(N1)(CCC2(SCCS2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


